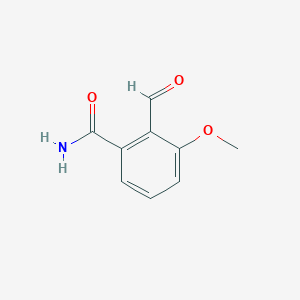
Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester is an organic compound known for its unique structure and properties. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group. This compound is often used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester typically involves the esterification of benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Benzoic acid+MethanolH2SO4this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, Halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzoic acids, Halobenzoic acids
Aplicaciones Científicas De Investigación
Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical processes. The aromatic ring allows for interactions with enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: The parent compound, which lacks the ester group.
Methyl benzoate: A simpler ester of benzoic acid without the 4-(2,2-dimethyl-1-methylenepropyl) substituent.
Ethyl benzoate: Another ester of benzoic acid with an ethyl group instead of a methyl group.
Uniqueness
Benzoicacid,4-(2,2-dimethyl-1-methylenepropyl)-,methylester is unique due to the presence of the 4-(2,2-dimethyl-1-methylenepropyl) substituent, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
methyl 4-(3,3-dimethylbut-1-en-2-yl)benzoate |
InChI |
InChI=1S/C14H18O2/c1-10(14(2,3)4)11-6-8-12(9-7-11)13(15)16-5/h6-9H,1H2,2-5H3 |
Clave InChI |
QNWCUAOUPYAGPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


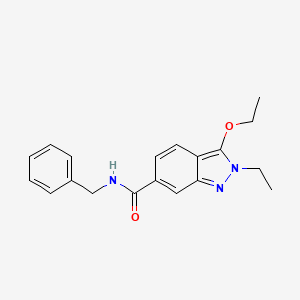

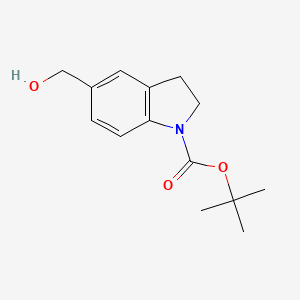
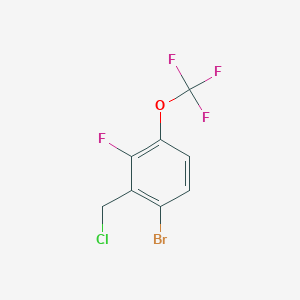
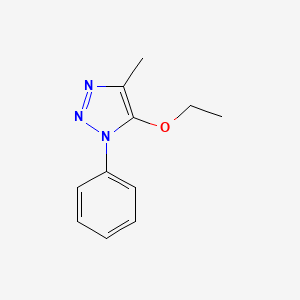

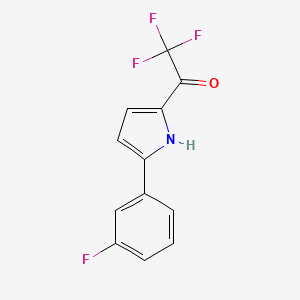
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)

